trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid
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Overview
Description
“Trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid” is a complex organic compound that belongs to the class of synthetic pyrethroids. These compounds are widely used in various applications, including agriculture, medicine, and industry, due to their potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid typically involves multiple steps, including the formation of the cyclopropane ring, esterification, and the introduction of phenoxyphenyl groups. Common reagents used in these reactions include dichloromethane, sodium hydroxide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity.
Biology
In biological research, it may be used to study its effects on various biological systems, including its potential as an insecticide or its interactions with biological membranes.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or its use as a drug delivery agent.
Industry
In industry, this compound may be used in the formulation of pesticides, coatings, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: A highly effective insecticide with a different chemical structure but similar mode of action.
Uniqueness
Trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid is unique due to its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C34H28Cl2O5 |
---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
[2-oxo-1,2-bis(3-phenoxyphenyl)ethyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C34H28Cl2O5/c1-34(2)28(21-29(35)36)30(34)33(38)41-32(23-12-10-18-27(20-23)40-25-15-7-4-8-16-25)31(37)22-11-9-17-26(19-22)39-24-13-5-3-6-14-24/h3-21,28,30,32H,1-2H3/t28-,30+,32?/m1/s1 |
InChI Key |
BHEIAJZEFGBHPA-IZIWFBKSSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C=C(Cl)Cl)C |
Origin of Product |
United States |
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